molecular formula C18H21N3O3S B497013 N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide CAS No. 526190-60-3

N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide

Cat. No.: B497013
CAS No.: 526190-60-3
M. Wt: 359.4g/mol
InChI Key: NPKMMTCMJMJPDG-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a phenylsulfonyl group and a carboxamide group, making it a unique and versatile molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares a similar sulfonamide structure but with a cyclopropane ring.

    4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)piperazine: Another piperazine derivative with different substituents.

Uniqueness

N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a phenylsulfonyl group and a carboxamide moiety. The synthesis typically involves multi-step processes, including the formation of the piperazine ring and subsequent modifications to introduce the sulfonyl and carboxamide functionalities. For instance, analogues have been synthesized using microwave-assisted methods to enhance yields and reduce reaction times .

Antiviral Activity

Recent studies have demonstrated that derivatives of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine exhibit significant antiviral properties, particularly against chikungunya virus (CHIKV). A notable study identified several analogues as potent inhibitors, with selectivity indexes exceeding 61. The mechanism of action appears to target the viral capping machinery, specifically the nsP1 protein, which is crucial for viral replication .

Table 1: Antiviral Activity of Selected Analogues

CompoundIC50 (µM)Selectivity Index
This compound5.061
2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine2.080
2-(4-(Phenylsulfonyl)piperazine-1-yl)thiazole3.550

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro studies have indicated that piperazine derivatives can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells. The cytotoxicity is often assessed using assays like the sulforhodamine B assay, which measures cell growth inhibition .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds, it was found that derivatives containing the phenylsulfonyl group exhibited variable growth inhibition across different cancer cell lines:

Compound TypeGI50 (µM) (MCF-7)GI50 (µM) (HCT-116)
Benzamide Derivatives10.512.3
Sulfonamide Derivatives15.018.5

The results indicate that while some derivatives are highly effective, others show less potency, suggesting that structural modifications can significantly influence biological activity.

Structure-Activity Relationship (SAR)

The biological activity of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine is heavily influenced by its structural components. Modifications at various positions on the piperazine ring and the sulfonamide group have been systematically studied to optimize both antiviral and anticancer activities.

Key findings from SAR studies include:

  • Substituent Variability : Changes in the phenyl group or alterations in the sulfonamide moiety can lead to substantial differences in potency.
  • Linker Effects : The piperazine linker has been shown to be crucial for maintaining activity against both CHIKV and cancer cells .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-methyl-N-phenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-19(16-8-4-2-5-9-16)18(22)20-12-14-21(15-13-20)25(23,24)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKMMTCMJMJPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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